Disodium oleamido diethylene glycol 2-sulfosuccinate
Description
Disodium oleamido diethylene glycol 2-sulfosuccinate (INCI name: Disodium oleamido PEG-2 sulfosuccinate) is a sulfosuccinate-based anionic surfactant with the molecular formula C₂₆H₄₅NNa₂O₉S and a molecular weight of 593.69 g/mol . It is synthesized through the ethoxylation of oleamide, followed by esterification with maleic anhydride and sulfonation using sodium thiosulfate. This compound is characterized by its mildness and high foaming capacity, making it a preferred ingredient in shampoos, skincare products, and other personal care formulations where gentle cleansing and rich lather are required .
Properties
CAS No. |
56388-43-3 |
|---|---|
Molecular Formula |
C26H45NNa2O9S |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
disodium;4-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C26H47NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-18-19-35-20-21-36-26(31)23(22-25(29)30)37(32,33)34;;/h9-10,23H,2-8,11-22H2,1H3,(H,27,28)(H,29,30)(H,32,33,34);;/q;2*+1/p-2/b10-9-;; |
InChI Key |
PCDVINMRZHPVSF-XXAVUKJNSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium oleamido diethylene glycol 2-sulfosuccinate typically involves the reaction of oleic acid with diethylene glycol and sulfamic acid. The process can be summarized in the following steps:
Esterification: Oleic acid reacts with diethylene glycol to form oleamido diethylene glycol.
Sulfonation: The resulting oleamido diethylene glycol is then reacted with sulfamic acid to introduce the sulfonate group.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium oleamido diethylene glycol 2-sulfosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium oleamido diethylene glycol 2-sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to solubilize membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Mechanism of Action
The primary mechanism of action of disodium oleamido diethylene glycol 2-sulfosuccinate is its ability to reduce surface tension between different phases, such as oil and water. This property allows it to act as an effective surfactant, emulsifying and dispersing hydrophobic substances in aqueous solutions. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their solubilization and removal .
Comparison with Similar Compounds
Comparison with Similar Sulfosuccinate Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between disodium oleamido diethylene glycol 2-sulfosuccinate and related compounds:
| Compound Name | Molecular Formula | Key Functional Groups | Primary Applications |
|---|---|---|---|
| This compound | C₂₆H₄₅NNa₂O₉S | Oleamide, PEG-2, sulfosuccinate | Shampoos, skincare (mild surfactant) |
| Disodium oleamido monoethanolamine sulfosuccinate | Not fully disclosed¹ | Oleamide, monoethanolamine, sulfosuccinate | Personal care (emulsifier, foam booster) |
| Disodium mono(2-ethylhexyl) sulfosuccinate | C₁₂H₂₀Na₂O₇S | 2-ethylhexyl, sulfosuccinate | Pharmaceuticals (stool softener) |
| Disodium oleamido MIPA sulfosuccinate² | Not disclosed | Oleamide, monoisopropanolamine (MIPA), sulfosuccinate | Medicated washes (e.g., Sumadan®) |
¹Molecular details for disodium oleamido monoethanolamine sulfosuccinate are incomplete in available sources, though its CAS number is 68479-64-1 . ²Found in Sumadan® Wash, a topical formulation for acne and rosacea .
Key Observations:
- Backbone Variations: The target compound uses PEG-2 (diethylene glycol) as a hydrophilic linker, whereas analogs like disodium oleamido monoethanolamine sulfosuccinate incorporate monoethanolamine (MEA) or monoisopropanolamine (MIPA). These substitutions influence solubility and compatibility with other ingredients .
- Alkyl Chain Differences: Disodium mono(2-ethylhexyl) sulfosuccinate features a branched 2-ethylhexyl group, which reduces water solubility compared to oleamide derivatives but enhances lipid solubility, making it suitable for pharmaceutical laxatives .
Performance and Application Profiles
Foaming and Mildness:
- Disodium mono(2-ethylhexyl) sulfosuccinate exhibits weaker foaming but stronger emulsifying properties, primarily used in non-cosmetic applications like stool softeners .
- Disodium oleamido MIPA sulfosuccinate balances mildness with stability in medicated formulations, as seen in Sumadan® Wash, which combines surfactants with active ingredients like sulfur and sulfacetamide .
Stability and Compatibility:
- The PEG-2 group in the target compound enhances compatibility with cationic and nonionic surfactants, allowing versatile formulation in rinse-off products .
- Monoethanolamine (MEA) and MIPA variants may offer better viscosity control in leave-on products but require pH adjustments to avoid precipitation .
Biological Activity
Disodium oleamido diethylene glycol 2-sulfosuccinate (also known as Disodium oleamido diethylene glycol sulfosuccinate) is a surfactant and emulsifying agent primarily used in cosmetic and personal care formulations. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
Chemical Structure and Properties
- Molecular Formula : C26H47NO9S.2Na
- CAS Number : 68227-80-5
- SMILES Notation : CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOC(=O)CC(C(=O)O)S(=O)(=O)O
This compound features a long-chain fatty acid (oleamide) linked to a sulfosuccinate moiety, which contributes to its surfactant properties. The structure allows for both hydrophilic and lipophilic interactions, making it effective in stabilizing emulsions.
1. Surfactant Properties
This compound exhibits excellent surfactant properties, which facilitate the formation and stabilization of emulsions in cosmetic formulations. Its ability to reduce surface tension enhances the solubility of active ingredients, promoting better absorption through the skin.
2. Skin Compatibility and Irritation Potential
Studies have indicated that this compound has a low irritation potential when used at appropriate concentrations in cosmetic products. According to safety assessments, it is generally well-tolerated by the skin, with minimal sensitization reported in clinical studies involving patch testing .
Case Study 1: Cosmetic Formulation Efficacy
A study evaluated the efficacy of a formulation containing this compound as an emulsifier in a moisturizing cream. The formulation was tested on a cohort of 50 participants over four weeks. Results indicated:
- Improved Skin Hydration : Measured by corneometry, hydration levels increased by an average of 30% after four weeks.
- User Satisfaction : 85% of participants reported improved skin texture and reduced dryness.
Case Study 2: Sensitization Assessment
A clinical trial assessed the sensitization potential of this compound in individuals with known sensitivities to surfactants. The study involved:
- Participants : 100 individuals with a history of cosmetic allergies.
- Methodology : Patch tests were conducted using varying concentrations (0.5%, 1%, and 2%).
- Findings : No significant reactions were observed at concentrations up to 1%, suggesting a favorable safety profile for cosmetic use .
Comparative Analysis with Other Surfactants
| Property | This compound | Sodium Lauryl Sulfate | Cocamidopropyl Betaine |
|---|---|---|---|
| Skin Irritation Potential | Low | Moderate | Low |
| Surfactant Efficacy | High | High | Moderate |
| Emulsification Capability | Excellent | Good | Good |
| Antioxidant Activity | Potentially present | Limited | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
